6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
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Overview
Description
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is characterized by its molecular formula C8H6Br2N2O2 and a molecular weight of 321.95 g/mol . This compound is known for its role as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can be achieved through several methods. One common approach involves the condensation of 5-bromo-2-aminopyridine with ethyl bromopyruvate, followed by cyclization to form the imidazo[1,2-a]pyridine ring . This reaction typically requires the use of a base such as potassium carbonate and is conducted under reflux conditions.
Industrial production methods often involve multicomponent reactions, oxidative coupling, and tandem reactions to achieve higher yields and purity . These methods are optimized for large-scale production and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures, which are useful in pharmaceutical synthesis.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can be compared with other similar compounds, such as:
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: This compound lacks the hydrobromide group but shares similar chemical properties and applications.
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: This derivative has been studied for its anticonvulsant properties and differs in its functional groups.
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester: This ester form is used in organic synthesis and has different solubility and reactivity compared to the hydrobromide.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.BrH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZYGPDIBLRGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725234-40-2 |
Source
|
Record name | 725234-40-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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